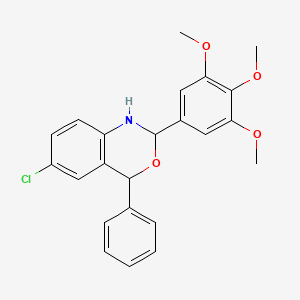
6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-4-フェニル-2-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロ-2H-3,1-ベンゾオキサジンは、ベンゾオキサジン類に属する複雑な有機化合物です。ベンゾオキサジン類は、材料科学、医薬品、有機合成など、さまざまな分野で多様な用途があることで知られています。
準備方法
合成経路と反応条件
6-クロロ-4-フェニル-2-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロ-2H-3,1-ベンゾオキサジンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、酸触媒の存在下で、3,4,5-トリメトキシアニリンと4-クロロベンズアルデヒドを縮合させて、中間体シッフ塩基を生成することです。この中間体は、オキシ塩化リンなどの適切な試薬を用いて環化され、目的のベンゾオキサジン化合物が得られます。
工業生産方法
この化合物の工業生産では、収率と純度を向上させるために、合成経路を最適化する必要があります。これには、連続フローリアクターの使用、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策が含まれます。
化学反応の分析
反応の種類
6-クロロ-4-フェニル-2-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロ-2H-3,1-ベンゾオキサジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、キノリン誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、アミン誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化反応は、制御された条件下で、塩素や臭素などの試薬を用いて行うことができます。
主要な製品
科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: ユニークな構造的特徴から、潜在的な治療薬として注目されています。
産業: 安定性と反応性から、ポリマーや樹脂などの高度な材料の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
6-クロロ-4-フェニル-2-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロ-2H-3,1-ベンゾオキサジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、抗菌活性の可能性は、細菌細胞膜を破壊したり、細菌代謝に関与する重要な酵素を阻害したりする能力に起因する可能性があります。
類似の化合物との比較
類似の化合物
- 6-クロロ-4-フェニル-2-(3,4,5-トリメトキシフェニル)キノリン
- 4-フェニル-2-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロ-2H-3,1-ベンゾオキサジン
独自性
6-クロロ-4-フェニル-2-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロ-2H-3,1-ベンゾオキサジンは、独自の構造的特徴の組み合わせによって際立っており、これにより、明確な化学反応性と潜在的な生物活性をもたらします。そのクロロとトリメトキシ置換基は、安定性と反応性を高め、さまざまな用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline
- 4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine
Uniqueness
6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its chloro and trimethoxy substituents enhance its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C23H22ClNO4 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C23H22ClNO4/c1-26-19-11-15(12-20(27-2)22(19)28-3)23-25-18-10-9-16(24)13-17(18)21(29-23)14-7-5-4-6-8-14/h4-13,21,23,25H,1-3H3 |
InChIキー |
JUFWFWSUTQTHPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Cl)C(O2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanone](/img/structure/B11681733.png)
![(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11681736.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11681741.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide](/img/structure/B11681762.png)
![(2E)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681775.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)

![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681796.png)

![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
